molecular formula C10H17N3O3 B13457588 tert-Butyl ((5-(hydroxymethyl)-1H-imidazol-2-yl)methyl)carbamate

tert-Butyl ((5-(hydroxymethyl)-1H-imidazol-2-yl)methyl)carbamate

Cat. No.: B13457588
M. Wt: 227.26 g/mol
InChI Key: UUUUYNXOPPHTMX-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate: is a chemical compound with a complex structure that includes an imidazole ring, a hydroxymethyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carbamate moiety using tert-butyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Saturated imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The carbamate moiety can also undergo hydrolysis, releasing the active imidazole derivative .

Comparison with Similar Compounds

  • tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
  • tert-butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate

Uniqueness: The presence of the imidazole ring in tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate distinguishes it from other similar compounds. The imidazole ring imparts unique chemical properties, such as the ability to coordinate with metal ions and participate in hydrogen bonding, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-[[5-(hydroxymethyl)-1H-imidazol-2-yl]methyl]carbamate

InChI

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)12-5-8-11-4-7(6-14)13-8/h4,14H,5-6H2,1-3H3,(H,11,13)(H,12,15)

InChI Key

UUUUYNXOPPHTMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(N1)CO

Origin of Product

United States

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